molecular formula C7H7ClN2O2S2 B6170978 methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride CAS No. 2551117-97-4

methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride

Cat. No. B6170978
CAS RN: 2551117-97-4
M. Wt: 250.7
InChI Key:
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Description

Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride (MTTC) is a novel organic compound that has been studied for its potential applications in scientific research. MTTC has been found to possess a wide range of biochemical and physiological effects, and is being investigated for its potential use in lab experiments.

Scientific Research Applications

Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects and has been investigated for its potential use in lab experiments, such as for the study of enzyme inhibition and for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is not yet fully understood. However, it is believed to interact with specific enzymes to inhibit their activity, which can lead to changes in biochemical and physiological processes. It is also thought to possess antioxidant activity, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride has been found to possess a wide range of biochemical and physiological effects. These include inhibition of enzymes, modulation of cell signaling pathways, and protection of cells from oxidative damage. It has also been found to possess anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it has been found to possess a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, the mechanism of action of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is not yet fully understood, and its effects on humans and other organisms have not yet been extensively studied.

Future Directions

There are several potential future directions for research involving methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride. These include further investigation of its mechanism of action, the development of new drugs based on its properties, and the study of its effects on humans and other organisms. Additionally, further research could be conducted to explore the potential applications of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride in lab experiments, such as for the study of enzyme inhibition and for the development of new drugs.

Synthesis Methods

Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is synthesized via a multi-step process that involves the condensation of 2-aminothiophene and ethyl 2-chloroacetoacetate in the presence of sodium hydroxide and ethanol. The reaction is then followed by hydrolysis and purification of the product. The synthesis is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid. This intermediate is then reacted with ammonium thiocyanate to form 2-aminothiophene-3-thiocyanate, which is subsequently reacted with methyl chloroformate to form methyl 2-aminothiophene-3-thiocarbamate. Finally, this compound is reacted with sulfur to form methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "thionyl chloride", "ammonium thiocyanate", "methyl chloroformate", "sulfur", "hydrochloric acid" ], "Reaction": [ "2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst to form 2-chlorothiophene-3-carboxylic acid.", "2-chlorothiophene-3-carboxylic acid is reacted with ammonium thiocyanate in the presence of a base to form 2-aminothiophene-3-thiocyanate.", "2-aminothiophene-3-thiocyanate is reacted with methyl chloroformate in the presence of a base to form methyl 2-aminothiophene-3-thiocarbamate.", "Methyl 2-aminothiophene-3-thiocarbamate is reacted with sulfur in the presence of a catalyst to form methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate.", "Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate is converted to the hydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS RN

2551117-97-4

Product Name

methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride

Molecular Formula

C7H7ClN2O2S2

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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